7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione
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Description
7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various enzymes or receptors in the body. For example, compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
The interaction between a compound and its target often involves the formation of a complex that alters the function of the target. For instance, CDK2 inhibitors bind to the active site of the enzyme, preventing it from phosphorylating other proteins and thus halting cell cycle progression .
Biochemical Pathways
The effect of a compound on biochemical pathways depends on its target. In the case of CDK2 inhibitors, they would affect the cell cycle and potentially other pathways regulated by CDK2 .
Result of Action
The cellular and molecular effects of a compound depend on its mode of action and the biochemical pathways it affects. For example, inhibiting CDK2 could halt cell cycle progression, potentially leading to cell death .
Properties
IUPAC Name |
7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-4-5-6-11-27-22(28)18-10-9-17(13-19(18)24-23(27)29)21-25-20(26-30-21)16-8-7-14(2)15(3)12-16/h7-10,12-13H,4-6,11H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBIIGIMTKVCKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=C(C=C4)C)C)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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